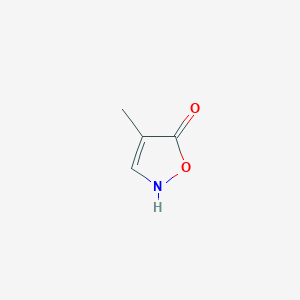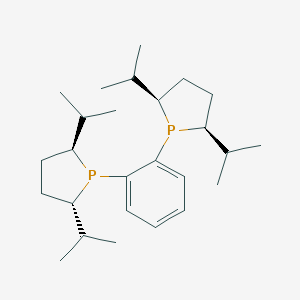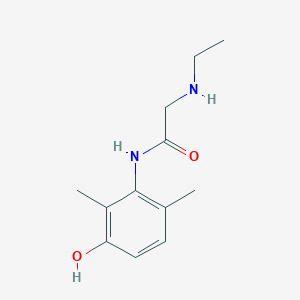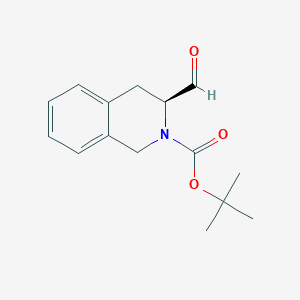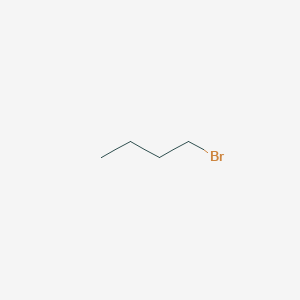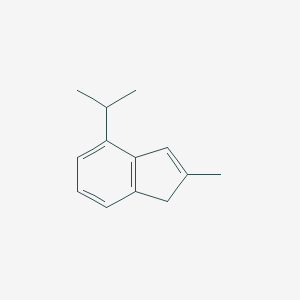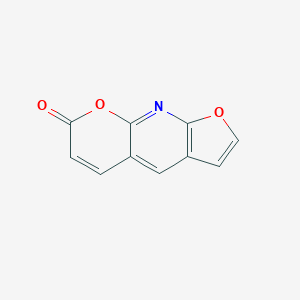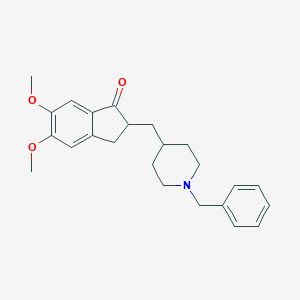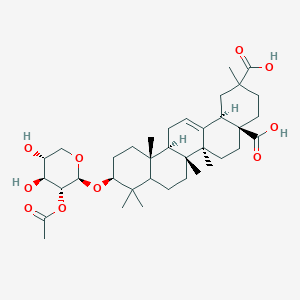
Yiyeliangwanoside IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yiyeliangwanoside IV (YLW-IV) is a natural compound extracted from the roots of the medicinal plant Polygala tenuifolia. It has been found to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and antidepressant effects. In recent years, YLW-IV has gained increasing attention from the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of Yiyeliangwanoside IV is complex and not yet fully understood. However, studies have suggested that Yiyeliangwanoside IV exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. Additionally, Yiyeliangwanoside IV has been found to regulate the expression of various genes and proteins involved in inflammation, apoptosis, and neuroprotection.
Effets Biochimiques Et Physiologiques
Yiyeliangwanoside IV has been found to exert a wide range of biochemical and physiological effects. In vitro and in vivo studies have demonstrated that Yiyeliangwanoside IV possesses antioxidant, anti-inflammatory, and neuroprotective effects. Moreover, Yiyeliangwanoside IV has been shown to enhance cognitive function and improve memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
Yiyeliangwanoside IV has several advantages and limitations for lab experiments. One of the major advantages is its low toxicity, which makes it a safe compound for in vitro and in vivo studies. Moreover, Yiyeliangwanoside IV has a wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one of the major limitations of Yiyeliangwanoside IV is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Yiyeliangwanoside IV. One of the major areas of research is the development of novel drug delivery systems for Yiyeliangwanoside IV, which can improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of Yiyeliangwanoside IV in various diseases. Additionally, studies are needed to investigate the potential therapeutic applications of Yiyeliangwanoside IV in other diseases, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of Yiyeliangwanoside IV can be achieved through several methods, including extraction from the roots of Polygala tenuifolia, chemical synthesis, and microbial fermentation. Among these methods, extraction from the roots of Polygala tenuifolia is the most commonly used method due to its high yield and low cost.
Applications De Recherche Scientifique
Yiyeliangwanoside IV has been extensively studied for its potential therapeutic applications in various diseases. In vitro and in vivo studies have demonstrated that Yiyeliangwanoside IV possesses anti-inflammatory, neuroprotective, and antidepressant effects. Moreover, Yiyeliangwanoside IV has been found to exhibit antitumor activity and enhance cognitive function.
Propriétés
Numéro CAS |
141039-74-9 |
|---|---|
Nom du produit |
Yiyeliangwanoside IV |
Formule moléculaire |
C37H56O10 |
Poids moléculaire |
660.8 g/mol |
Nom IUPAC |
(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
InChI |
InChI=1S/C37H56O10/c1-20(38)46-28-27(40)23(39)19-45-29(28)47-26-11-12-34(5)24(32(26,2)3)10-13-36(7)25(34)9-8-21-22-18-33(4,30(41)42)14-16-37(22,31(43)44)17-15-35(21,36)6/h8,22-29,39-40H,9-19H2,1-7H3,(H,41,42)(H,43,44)/t22-,23-,24?,25-,26+,27+,28-,29+,33?,34+,35-,36-,37+/m1/s1 |
Clé InChI |
GLJXJVQUAZLDMK-OOUWFSJSSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@@]3([C@H]4CC=C5[C@H]6CC(CC[C@@]6(CC[C@]5([C@@]4(CCC3C2(C)C)C)C)C(=O)O)(C)C(=O)O)C)O)O |
SMILES |
CC(=O)OC1C(C(COC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C(=O)O)C(=O)O)C)C)C)O)O |
SMILES canonique |
CC(=O)OC1C(C(COC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C(=O)O)C(=O)O)C)C)C)O)O |
Synonymes |
3-O-alpha-(2'-O-acetyl)-D-xylopyranosyl-3beta-hydroxyolean-12-ene-28,29-dioic acid yiyeliangwanoside IV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



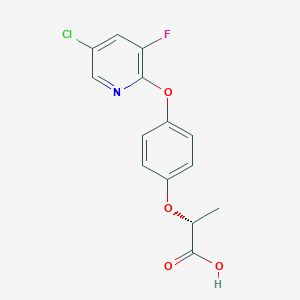
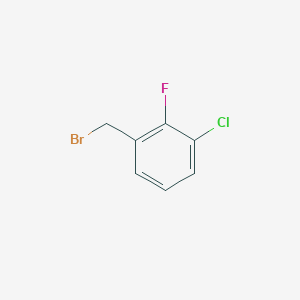
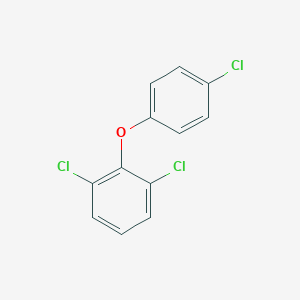
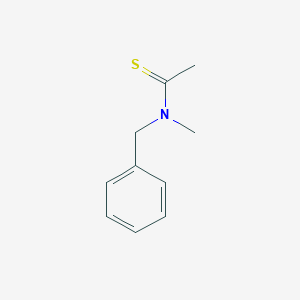
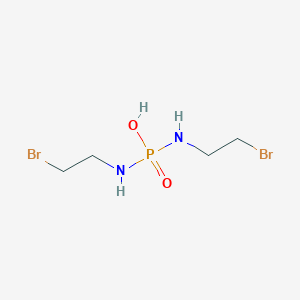
![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)
